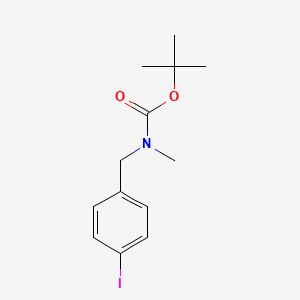

tert-Butyl 4-iodobenzyl(methyl)carbamate

説明

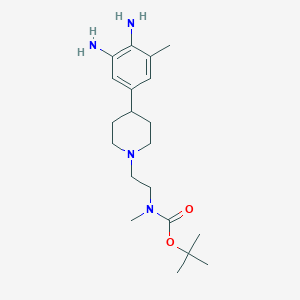

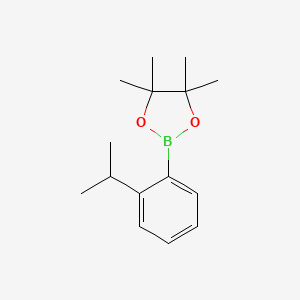

Tert-Butyl 4-iodobenzyl(methyl)carbamate is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 . It is used in research and has a CAS number of 773128-23-7 .

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-iodobenzyl(methyl)carbamate consists of a carbamate group (a carbonyl group attached to an amine) and a tert-butyl group . The iodobenzyl group is attached to the nitrogen of the carbamate group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 4-iodobenzyl(methyl)carbamate are not fully detailed in the search results. The boiling point is not specified . More specific information about its physical and chemical properties may be found in specialized chemical databases or safety data sheets.科学的研究の応用

1. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application : The synthesis started from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

- Results : The newly synthesized compounds were characterized by spectral data .

2. Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis

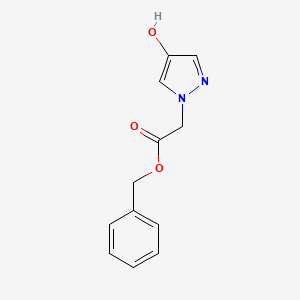

- Application Summary : This procedure describes the preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate .

- Methods of Application : The synthesis started with 4-benzyloxybenzaldehyde and tert-butyl carbamate. The reaction was stirred for one week at room temperature .

- Results : The resulting crude product was used in the next step without further purification .

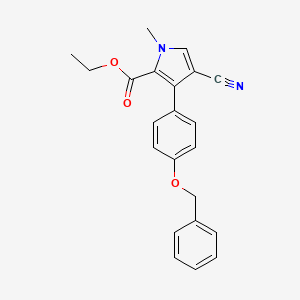

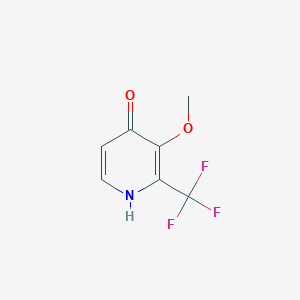

3. Ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate

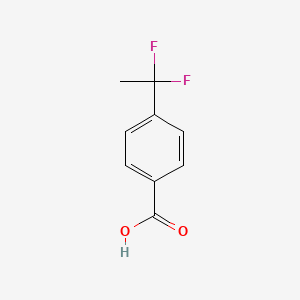

- Application Summary : This research involved the screening of ketoreductases for reduction in tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate .

4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .

- Methods of Application : The synthesis started with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

5. The tert-butyl group in chemistry and biology

- Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

6. tert-Butyl 4-iodobenzyl(methyl)carbamate

- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .

7. N-Boc-4-碘苯胺

- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .

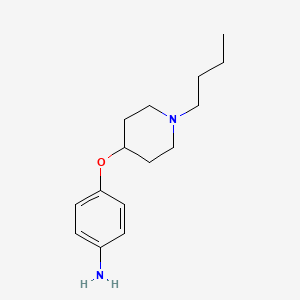

8. tert-Butyl (4-aminophenyl)(methyl)carbamate

Safety And Hazards

Handling of tert-Butyl 4-iodobenzyl(methyl)carbamate should be done with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . More detailed safety information should be available in the compound’s Material Safety Data Sheet (MSDS).

特性

IUPAC Name |

tert-butyl N-[(4-iodophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLVALLUYIDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-iodobenzyl(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)

![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)

![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)